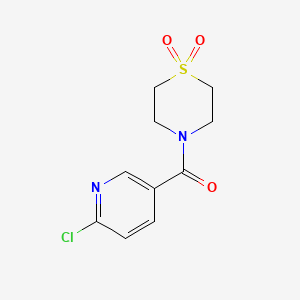
4-(6-Chloropyridine-3-carbonyl)-1lambda6-thiomorpholine-1,1-dione
Descripción general
Descripción
The compound “4-(6-Chloropyridine-3-carbonyl)-1lambda6-thiomorpholine-1,1-dione” appears to contain a pyridine ring, which is a six-membered ring with one nitrogen atom, and a thiomorpholine dione group, which is a six-membered ring containing two oxygen atoms and one sulfur atom . The presence of the carbonyl group indicates that this compound may have some reactivity at this site.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyridine ring and the heterocyclic thiomorpholine dione ring. The electron-withdrawing chloro group at the 6-position of the pyridine ring could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the electron-withdrawing chloro group and the presence of the carbonyl group. The carbonyl group could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chloro group could increase its polarity, potentially affecting its solubility in various solvents . The aromatic pyridine ring and the heterocyclic thiomorpholine dione ring could also influence its properties.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and characterization of novel compounds with potential for various applications have been extensively studied. For instance, compounds derived from tetrahydroquinazoline and benzo[b]thiophene have been synthesized and evaluated for their antimicrobial activities (Bhatt et al., 2015). These studies provide insights into the methodologies for creating new chemical entities with potential therapeutic applications.
Antimicrobial Evaluation
- Research on the antimicrobial evaluation of synthesized compounds reveals their potential in addressing bacterial and fungal infections. The synthesized tetrahydroquinazoline derivatives, for example, showed good to moderate activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Bhatt et al., 2015).
Material Science Applications
- In the field of materials science, compounds with similar structures have been studied for their photophysical properties and applications in organic electronics. For instance, polymers of carbonic acid and their catalytic properties have been investigated, highlighting the role of certain pyridine derivatives in facilitating polymerization reactions (Kricheldorf et al., 2003).
Organic Synthesis
- The versatility of pyridine derivatives in organic synthesis is well-documented, with studies showcasing their use in creating a wide array of complex molecules. This includes the development of multi-component synthesis methods for pyridines and related compounds, demonstrating the utility of pyridine-based catalysts in facilitating such reactions (Yehia et al., 2002).
Chemical Stability and Photodegradation
- The chemical stability and photodegradation of pyrrolo[3,4-c]pyridine-1,3-dione derivatives have been studied, providing valuable information on the stability of such compounds under various conditions. These studies are crucial for understanding the potential use of these compounds in pharmaceuticals and other applications (Muszalska et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
(6-chloropyridin-3-yl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3S/c11-9-2-1-8(7-12-9)10(14)13-3-5-17(15,16)6-4-13/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZWRHQMWPDZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1518179.png)
![1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518180.png)










![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)

